molecular formula C10H7BrF2N2 B1406288 5-Bromo-2-(3,3-difluoroazetidin-1-yl)benzonitrile CAS No. 1707374-06-8

5-Bromo-2-(3,3-difluoroazetidin-1-yl)benzonitrile

Cat. No.: B1406288
CAS No.: 1707374-06-8
M. Wt: 273.08 g/mol
InChI Key: SHVXGTPIFLZNJH-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoroazetidin-1-yl)benzonitrile: is a fluorinated organic compound with the molecular formula C10H7BrF2N2 and a molecular weight of 273.08 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an azetidine ring attached to a benzonitrile core. It is a high-purity compound often used in advanced research due to its unique molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(3,3-difluoroazetidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-(3,3-difluoroazetidin-1-yl)benzonitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug discovery. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates, while the azetidine ring can enhance binding affinity to biological targets .

Industry: In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the azetidine ring can improve its overall stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(3,3-difluoroazetidin-1-yl)benzonitrile is unique due to the combination of a bromine atom, two fluorine atoms, and an azetidine ring attached to a benzonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-(3,3-difluoroazetidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-8-1-2-9(7(3-8)4-14)15-5-10(12,13)6-15/h1-3H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVXGTPIFLZNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)Br)C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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